ethyl 4-(2,11-dimethyl-8-nitro-4-thioxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate
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Overview
Description
Ethyl 4-(2,11-dimethyl-8-nitro-4-thioxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is a complex organic compound with a unique structure that combines multiple functional groups, including nitro, thioxo, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,11-dimethyl-8-nitro-4-thioxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxadiazocin Core: This step involves the cyclization of appropriate precursors under controlled conditions
Methano Bridge Formation: The methano bridge is introduced via a cycloaddition reaction, often using a diene and a dienophile under high-pressure conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis, followed by nucleophilic attack.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Ethyl 4-(2,11-dimethyl-8-nitro-4-thioxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Mechanism of Action
The mechanism of action of ethyl 4-(2,11-dimethyl-8-nitro-4-thioxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and thioxo groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,11-dimethyl-8-nitro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate: Similar structure but with an oxo group instead of a thioxo group.
Methyl 4-(2,11-dimethyl-8-nitro-4-thioxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both nitro and thioxo groups, which confer distinct chemical reactivity and potential biological activity. The methano bridge also adds to its structural complexity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21N3O5S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-(9,13-dimethyl-4-nitro-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate |
InChI |
InChI=1S/C21H21N3O5S/c1-4-28-19(25)13-5-7-14(8-6-13)23-20(30)22-18-12(2)21(23,3)29-17-10-9-15(24(26)27)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,22,30) |
InChI Key |
NJITUNUMFHYDHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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